Cas no 79002-33-8 (2-Amino-2-(1-benzofuran-5-yl)acetic acid)
2-Amino-2-(1-benzofuran-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 79002-33-8
- SCHEMBL10631894
- 2-amino-2-(1-benzofuran-5-yl)acetic acid
- EN300-1828607
- 2-Amino-2-(1-benzofuran-5-yl)acetic acid
-
- Inchi: 1S/C10H9NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-5,9H,11H2,(H,12,13)
- InChI Key: DHVSDUWDPIWPOP-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CC(=C2)C(C(=O)O)N
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 76.5Ų
2-Amino-2-(1-benzofuran-5-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828607-0.05g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-0.1g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-0.25g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-0.5g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-1.0g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 1g |
$871.0 | 2023-06-01 | ||
| Enamine | EN300-1828607-2.5g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-5.0g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 5g |
$2525.0 | 2023-06-01 | ||
| Enamine | EN300-1828607-10.0g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 10g |
$3746.0 | 2023-06-01 | ||
| Enamine | EN300-1828607-1g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1828607-5g |
2-amino-2-(1-benzofuran-5-yl)acetic acid |
79002-33-8 | 5g |
$3273.0 | 2023-09-19 |
2-Amino-2-(1-benzofuran-5-yl)acetic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-Amino-2-(1-benzofuran-5-yl)acetic acid
Introduction to 2-Amino-2-(1-benzofuran-5-yl)acetic acid (CAS No. 79002-33-8) and Its Emerging Applications in Chemical Biology
2-Amino-2-(1-benzofuran-5-yl)acetic acid, identified by the CAS number 79002-33-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a combination of an amino group, a carboxylic acid moiety, and a benzofuran substituent, presents a unique scaffold that has been explored for its potential biological activities. The benzofuran ring, in particular, is a privileged structure known for its presence in numerous bioactive natural products and drug candidates, making this compound a promising candidate for further investigation.
The synthesis and characterization of 2-amino-2-(1-benzofuran-5-yl)acetic acid have been the focus of several research groups aiming to develop novel therapeutic agents. The presence of both polar functional groups (amino and carboxylic acid) and an aromatic system (benzofuran) allows for diverse interactions with biological targets. This structural versatility has led to its exploration in various contexts, including enzyme inhibition, receptor binding, and as a building block for more complex molecules.
In recent years, there has been a surge in interest regarding the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 2-Amino-2-(1-benzofuran-5-yl)acetic acid has been investigated for its potential role in these areas due to its ability to engage with multiple biological targets. For instance, studies have suggested that derivatives of this compound may interact with enzymes involved in metabolic pathways relevant to cancer progression. The benzofuran moiety, in particular, has been shown to exhibit properties that can disrupt aberrant signaling pathways in tumor cells.
One of the most compelling aspects of 2-amino-2-(1-benzofuran-5-yl)acetic acid is its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for the preparation of this compound in good yields and purity. These methods often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The ability to synthesize this compound readily has facilitated its use in high-throughput screening campaigns and medicinal chemistry programs aimed at identifying lead compounds for drug development.
The pharmacological profile of 2-amino-2-(1-benzofuran-5-yl)acetic acid has been the subject of numerous preclinical studies. These investigations have revealed potential therapeutic applications across a range of diseases. For example, preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its interaction with specific enzymes has led to hypotheses about its potential utility in treating neurological disorders where dysregulation of certain metabolic pathways is observed.
The benzofuran scaffold is not only biologically relevant but also chemically diverse, allowing for the introduction of various substituents that can fine-tune the pharmacological properties of the molecule. Researchers have explored different derivatives of 2-amino-2-(1-benzofuran-5-yl)acetic acid, modifying the benzofuran ring or introducing additional functional groups to enhance potency or selectivity. These structural modifications have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced side effects.
The integration of computational methods into drug discovery has further accelerated the exploration of 2-amino-2-(1-benzofuran-5-yl)acetic acid and its derivatives. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into binding affinities, enzyme kinetics, and potential drug-likeness properties. By leveraging computational tools alongside experimental data, researchers can more efficiently prioritize compounds for further development.
In conclusion, 2-amino-2-(1-benzofuran-5-yl)acetic acid (CAS No. 79002-33-8) represents a structurally interesting molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups and the presence of a benzofuran moiety make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block for future drug discovery efforts.
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